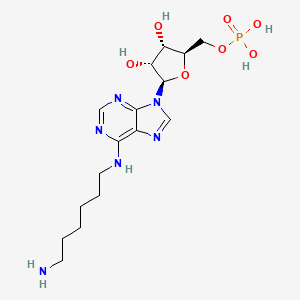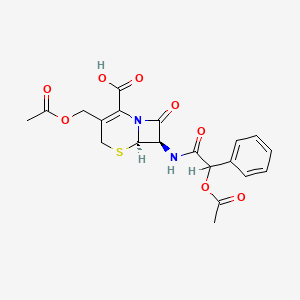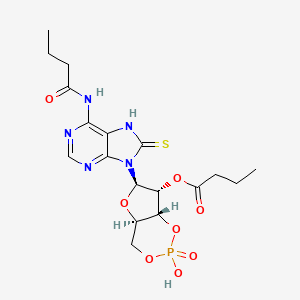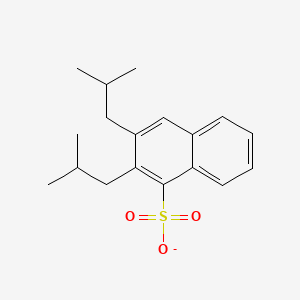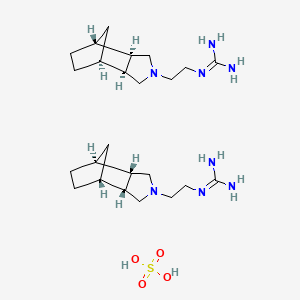
Methanohexohydroisoindoline ethylguanidine hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanohexohydroisoindoline ethylguanidine hemisulfate (MHY498) is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MHY498 is a synthetic compound that has been developed through a rigorous synthesis process.
作用机制
The mechanism of action of Methanohexohydroisoindoline ethylguanidine hemisulfate is not fully understood. However, several studies have suggested that Methanohexohydroisoindoline ethylguanidine hemisulfate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Methanohexohydroisoindoline ethylguanidine hemisulfate has also been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to have several biochemical and physiological effects. Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to inhibit the activation of several inflammatory cells, including macrophages and neutrophils. Methanohexohydroisoindoline ethylguanidine hemisulfate has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
Methanohexohydroisoindoline ethylguanidine hemisulfate has several advantages for lab experiments. Methanohexohydroisoindoline ethylguanidine hemisulfate is highly stable and has a long shelf life. Additionally, Methanohexohydroisoindoline ethylguanidine hemisulfate is soluble in water, which makes it easy to use in experiments. However, Methanohexohydroisoindoline ethylguanidine hemisulfate has some limitations for lab experiments. Methanohexohydroisoindoline ethylguanidine hemisulfate is a synthetic compound, which makes it expensive to produce. Additionally, Methanohexohydroisoindoline ethylguanidine hemisulfate has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
The potential therapeutic applications of Methanohexohydroisoindoline ethylguanidine hemisulfate are vast. Future studies should focus on the in vivo effects of Methanohexohydroisoindoline ethylguanidine hemisulfate and its potential therapeutic applications. Additionally, future studies should focus on the development of more efficient synthesis methods for Methanohexohydroisoindoline ethylguanidine hemisulfate. Methanohexohydroisoindoline ethylguanidine hemisulfate has shown promising results in inhibiting the replication of several viruses, including influenza A virus and HIV. Future studies should focus on the development of Methanohexohydroisoindoline ethylguanidine hemisulfate as a potential anti-viral agent. Finally, future studies should focus on the development of Methanohexohydroisoindoline ethylguanidine hemisulfate as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, Methanohexohydroisoindoline ethylguanidine hemisulfate is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Methanohexohydroisoindoline ethylguanidine hemisulfate has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Methanohexohydroisoindoline ethylguanidine hemisulfate has several advantages for lab experiments, including its stability and solubility in water. However, Methanohexohydroisoindoline ethylguanidine hemisulfate has some limitations for lab experiments, including its high cost and limited in vivo studies. Future studies should focus on the development of Methanohexohydroisoindoline ethylguanidine hemisulfate as a potential therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections.
合成方法
The synthesis of Methanohexohydroisoindoline ethylguanidine hemisulfate is a complex process that involves the use of several chemical reagents. The synthesis process begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then reacted with 2-chloroethylguanidine to form Methanohexohydroisoindoline ethylguanidine hemisulfate. The synthesis process is highly efficient, and the yield of Methanohexohydroisoindoline ethylguanidine hemisulfate is high.
科学研究应用
Methanohexohydroisoindoline ethylguanidine hemisulfate has been extensively studied for its potential therapeutic applications. Several studies have shown that Methanohexohydroisoindoline ethylguanidine hemisulfate has anti-inflammatory, anti-cancer, and anti-viral properties. Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to inhibit the replication of several viruses, including influenza A virus and human immunodeficiency virus (HIV).
属性
IUPAC Name |
2-[2-[(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decan-4-yl]ethyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N4.H2O4S/c2*13-12(14)15-3-4-16-6-10-8-1-2-9(5-8)11(10)7-16;1-5(2,3)4/h2*8-11H,1-7H2,(H4,13,14,15);(H2,1,2,3,4)/t2*8-,9+,10-,11+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJOFRIOSKAMSK-RUWFSMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)CCN=C(N)N.C1CC2CC1C3C2CN(C3)CCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)CCN=C(N)N.C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)CCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanohexohydroisoindoline ethylguanidine hemisulfate | |
CAS RN |
21073-23-4 |
Source


|
| Record name | Methanohexohydroisoindoline ethylguanidine hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021073234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)

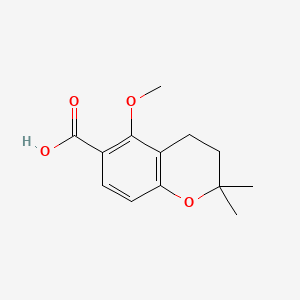
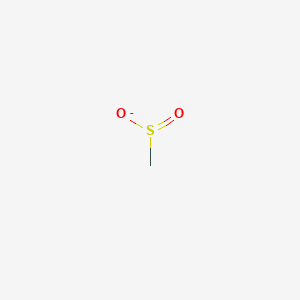
![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)
